

Evolutionary Conservation of Conalbumin: A Technical Guide for Researchers

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An in-depth analysis of the evolutionary conservation of the **conalbumin** protein sequence, detailing its orthologous relationships, conserved structural motifs, and functional implications. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview, including quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways.

Introduction

Conalbumin, also known as ovotransferrin, is a glycoprotein found in egg white that belongs to the transferrin family of proteins. Members of this evolutionarily conserved family play critical roles in iron transport and the innate immune system.[1][2] **Conalbumin's** ability to bind and sequester iron deprives microorganisms of this essential nutrient, thereby inhibiting their growth.[2][3] Understanding the evolutionary conservation of the **conalbumin** sequence across different species can provide valuable insights into its structure-function relationships, identify functionally critical regions, and inform the development of novel therapeutics. This technical guide presents a detailed analysis of **conalbumin's** sequence conservation, outlines key experimental methodologies for its study, and visualizes its involvement in cellular signaling.

Data Presentation: Quantitative Analysis of Conalbumin Sequence Conservation

To quantify the evolutionary conservation of **conalbumin**, the amino acid sequence of Gallus gallus (chicken) ovotransferrin was aligned with its orthologs from various avian and other

vertebrate species. The following table summarizes the pairwise sequence identity and similarity scores obtained from a multiple sequence alignment performed using the Clustal Omega tool.

Species	Common Name	UniProt Accession	Sequence Identity (%) with Gallus gallus	Sequence Similarity (%) with Gallus gallus
Gallus gallus	Chicken	P02789	100	100
Meleagris gallopavo	Turkey	G1N8V5	95.70	97.56
Coturnix japonica	Japanese quail	A0A3Q7U8D4	92.48	95.88
Anas platyrhynchos	Mallard duck	K7BQP6	82.55	89.81
Columba livia	Rock dove	R7VTP9	81.35	88.79
Taeniopygia guttata	Zebra finch	H0ZBE1	77.25	86.43
Struthio camelus	Ostrich	K7GL11	76.54	85.90
Alligator mississippiensis	American alligator	A0A151MZF9	65.12	78.45
Chelonia mydas	Green sea turtle	A0A6P3B8B3	64.88	77.99
Xenopus laevis	African clawed frog	P20233	47.16	63.25
Danio rerio	Zebrafish	Q6P3G0	38.95	55.48
Homo sapiens (Serotransferrin)	Human	P02787	49.86	66.71
Mus musculus (Serotransferrin)	Mouse	Q921I1	48.71	65.57
Bos taurus (Lactoferrin)	Cow	P24627	45.31	61.29

Table 1: Pairwise sequence identity and similarity of **conalbumin** (ovotransferrin) and its orthologs compared to Gallus gallus. The analysis includes avian species, reptiles, amphibians,

fish, and representative mammalian transferrins (serotransferrin and lactoferrin) for broader evolutionary context.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of **conalbumin**'s evolutionary conservation.

Ortholog Identification and Sequence Retrieval

Objective: To identify and retrieve the amino acid sequences of **conalbumin** orthologs from various species.

Protocol:

- Database Selection: Utilize the UniProt (Universal Protein Resource) knowledgebase as the primary source for protein sequences.
- Initial Search: Perform a search for "ovotransferrin" or "**conalbumin**" in UniProt, specifying *Gallus gallus* (chicken) as the organism.
- Reference Sequence: Identify the reviewed Swiss-Prot entry for chicken ovotransferrin (e.g., P02789) to use as the reference sequence.
- Ortholog Search: Use the Basic Local Alignment Search Tool (BLAST) within UniProt. Select the reference chicken **conalbumin** sequence and perform a BLASTp (protein-protein BLAST) search against the UniProtKB database, excluding *Gallus gallus* (taxid:9031) to find homologous sequences in other species.
- Filtering and Selection: From the BLAST results, select orthologous sequences based on high sequence identity scores and reciprocal best hits. Prioritize reviewed (Swiss-Prot) entries where available. For this guide, representative species from different vertebrate classes were chosen.
- Sequence Retrieval: Download the FASTA formatted amino acid sequences for all selected orthologs.

Multiple Sequence Alignment

Objective: To align the retrieved amino acid sequences to identify conserved regions and calculate pairwise sequence identities.

Protocol using Clustal Omega:

- Access Tool: Navigate to the Clustal Omega web server provided by the European Bioinformatics Institute (EBI).
- Input Sequences: Paste the retrieved FASTA sequences of **conalbumin** and its orthologs into the input window.
- Set Parameters:
 - Output Format: Select "Clustal w/ numbers" to facilitate the identification of specific residues.
 - Other Parameters: For a standard alignment, the default parameters are generally sufficient. These include the Gonnet protein weight matrix, a gap opening penalty of 6 bits, and a gap extension penalty of 1 bit.
- Execute Alignment: Submit the alignment job.
- Analyze Results: The output will display the aligned sequences, with conserved residues highlighted. The alignment can be visualized using software such as Jalview for more detailed analysis.
- Calculate Pairwise Identity: Utilize the "Show Colors" option in the Clustal Omega results or a separate alignment viewer to access a color-coded alignment and a table of pairwise percentage identities.

Phylogenetic Analysis

Objective: To infer the evolutionary relationships between **conalbumin** and its orthologs.

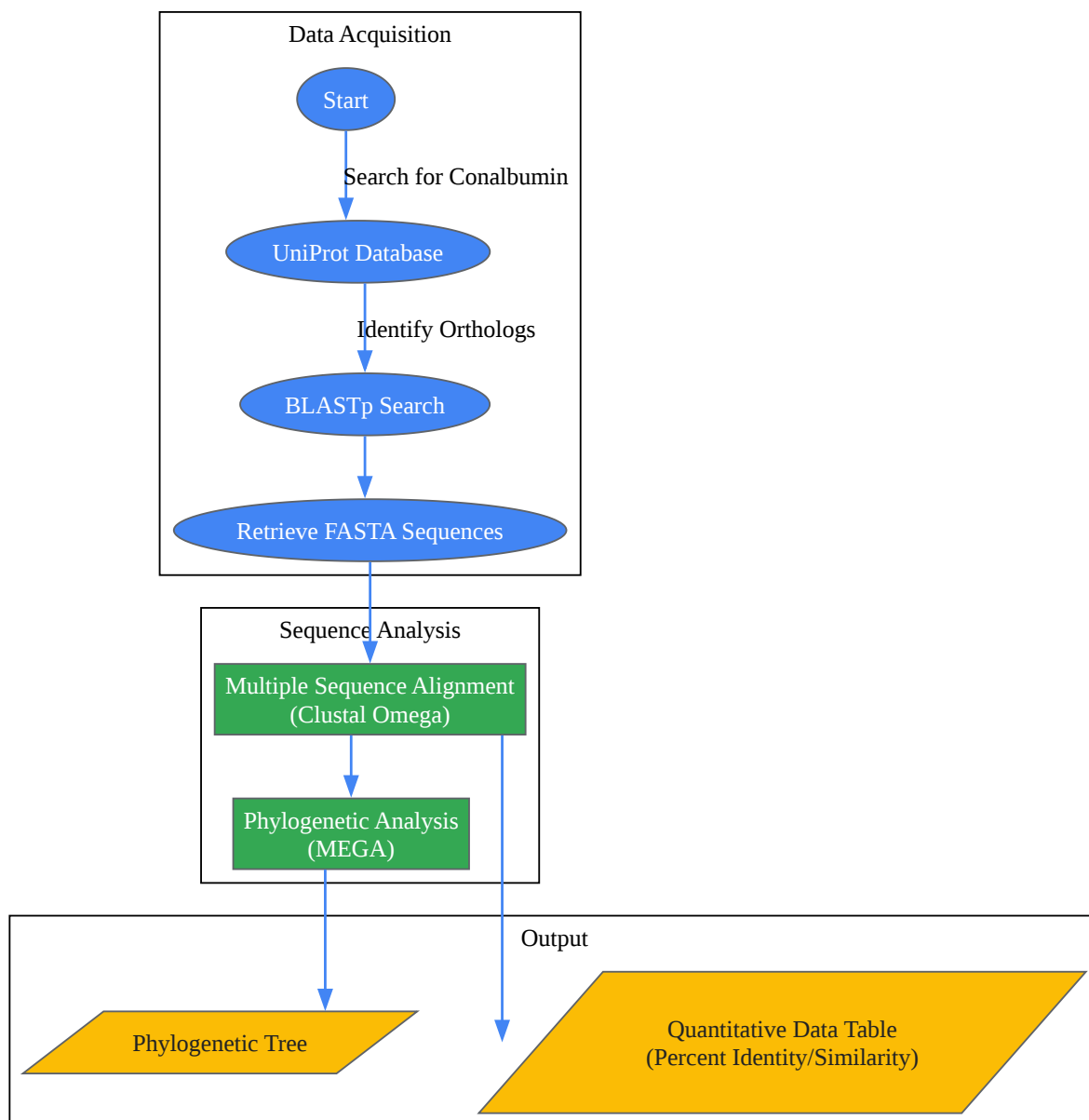
Protocol using MEGA (Molecular Evolutionary Genetics Analysis):

- Open MEGA: Launch the MEGA software.
- Load Alignment: Open the saved multiple sequence alignment file (e.g., in FASTA or MEGA format).
- Select Phylogenetic Analysis Method:
 - Navigate to the "Phylogeny" menu.
 - Choose a method for tree construction, such as Neighbor-Joining (NJ), Maximum Likelihood (ML), or Minimum Evolution (ME). For this guide, the Neighbor-Joining method is described as a straightforward approach.
- Set Parameters for Neighbor-Joining:
 - Model/Method: Select the Jones-Taylor-Thornton (JTT) model for amino acid substitution.
 - Substitution Rate: Assume uniform rates among sites or use a Gamma distribution to model rate variation.
 - Gaps/Missing Data: Choose "Pairwise deletion" to exclude gaps in pairwise comparisons.
- Bootstrap Analysis: To assess the statistical support for the tree topology, perform a bootstrap analysis with 1000 replicates.
- Construct Tree: Execute the analysis to generate the phylogenetic tree.
- Visualize and Interpret Tree: The resulting tree will be displayed. The branch lengths represent the evolutionary distance, and the bootstrap values at the nodes indicate the confidence in the branching pattern.

Mandatory Visualization

Experimental Workflow for Evolutionary Conservation Analysis

The following diagram illustrates the workflow for analyzing the evolutionary conservation of the **conalbumin** sequence.

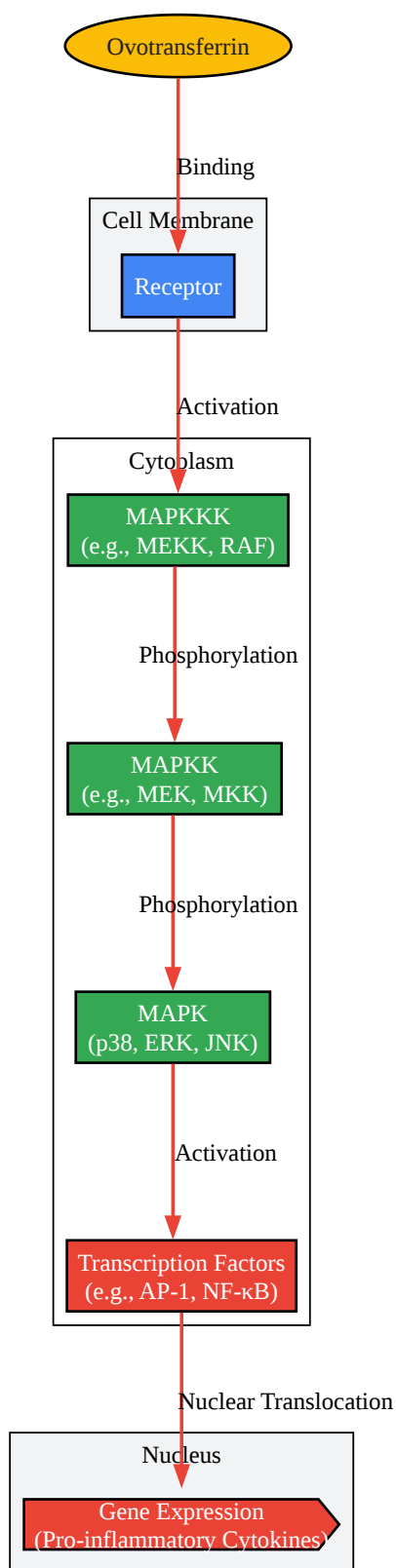


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Workflow for **conalbumin** conservation analysis.

Signaling Pathway: Ovotransferrin-Mediated Activation of the MAPK Pathway

Recent studies have shown that ovotransferrin can enhance immune responses by activating macrophages through the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.^{[2][4]} This pathway is crucial for regulating various cellular processes, including inflammation and cell proliferation. The diagram below illustrates the key steps in this signaling cascade.



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